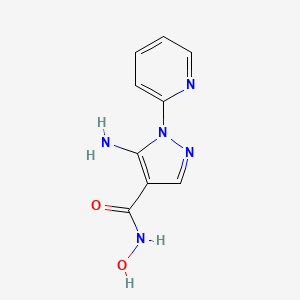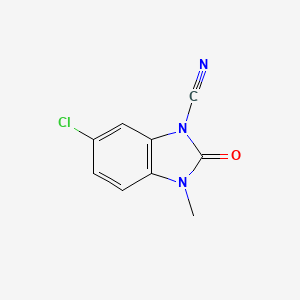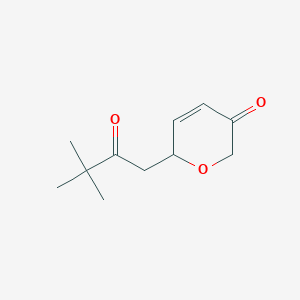
6-(3,3-Dimethyl-2-oxobutyl)-2H-pyran-3(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,3-Dimethyl-2-oxobutyl)-2H-pyran-3(6H)-one is a chemical compound with a unique structure that includes a pyran ring and a dimethyl-oxobutyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,3-Dimethyl-2-oxobutyl)-2H-pyran-3(6H)-one can be achieved through several methods. One common approach involves the reaction of 3,3-dimethyl-2-oxobutanoic acid with appropriate reagents to form the desired pyran ring structure. The reaction conditions typically include the use of solvents like acetonitrile and catalysts such as pyridinium ylides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3,3-Dimethyl-2-oxobutyl)-2H-pyran-3(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: Substitution reactions can occur at the pyran ring or the oxobutyl side chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
6-(3,3-Dimethyl-2-oxobutyl)-2H-pyran-3(6H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 6-(3,3-Dimethyl-2-oxobutyl)-2H-pyran-3(6H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethyl-2-oxobutanoic acid: A related compound with similar structural features.
Retinoic Acid 3,3-Dimethyl-2-oxobutyl Ester: Another compound with a similar oxobutyl side chain.
Uniqueness
6-(3,3-Dimethyl-2-oxobutyl)-2H-pyran-3(6H)-one is unique due to its specific combination of a pyran ring and a dimethyl-oxobutyl side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
88222-61-1 |
|---|---|
Formule moléculaire |
C11H16O3 |
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
2-(3,3-dimethyl-2-oxobutyl)-2H-pyran-5-one |
InChI |
InChI=1S/C11H16O3/c1-11(2,3)10(13)6-9-5-4-8(12)7-14-9/h4-5,9H,6-7H2,1-3H3 |
Clé InChI |
OJUBJVJAGCBXDG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)CC1C=CC(=O)CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![perchloric acid;[(3R)-1,4,4-trimethyl-2-oxopyrrolidin-3-yl] acetate](/img/structure/B14387625.png)
![2-[(Ethoxycarbonyl)amino]octyl acetate](/img/structure/B14387641.png)
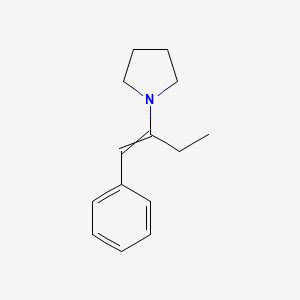
![2-[(3,5-Dimethylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14387649.png)
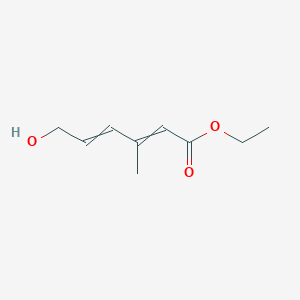
![Tributyl{[(3,3-dimethylcyclohex-1-en-1-yl)methoxy]methyl}stannane](/img/structure/B14387662.png)

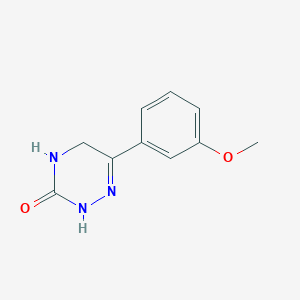
![3-Phenyl-5-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14387682.png)
![6-(2,2-Dichloroethenyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14387685.png)

![Methyl [2-(1-benzothiophen-3-yl)-2-oxoethyl]carbamate](/img/structure/B14387693.png)
